molecular formula C17H20O3 B12623838 1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene CAS No. 919355-95-6

1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene

Cat. No.: B12623838
CAS No.: 919355-95-6
M. Wt: 272.34 g/mol
InChI Key: VZQFHNJGHUPGJN-UHFFFAOYSA-N
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Description

1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene is an organic compound with the molecular formula C16H20O3. It is a derivative of benzene, featuring three methoxy groups and a 4-methylphenylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene typically involves the methylation of 1,2,3-trihydroxy-5-[(4-methylphenyl)methyl]benzene. This process can be achieved using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods

Industrial production of this compound may involve similar methylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 1,2,3-trimethoxy-5-[(4-methylphenyl)methyl]benzaldehyde or 1,2,3-trimethoxy-5-[(4-methylphenyl)methyl]benzoic acid.

    Reduction: Formation of 1,2,3-trimethoxy-5-[(4-methylphenyl)methyl]cyclohexane.

    Substitution: Formation of 1,2,3-trimethoxy-5-[(4-methylphenyl)methyl]nitrobenzene or 1,2,3-trimethoxy-5-[(4-methylphenyl)methyl]halobenzene.

Scientific Research Applications

1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the aromatic ring can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Trimethoxybenzene: Lacks the 4-methylphenylmethyl group, making it less complex.

    1,2,3-Trimethoxy-5-methylbenzene: Similar structure but with a methyl group instead of the 4-methylphenylmethyl group.

    1,2,3-Trimethoxy-5-(2-propenyl)benzene: Contains a propenyl group instead of the 4-methylphenylmethyl group.

Uniqueness

1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene is unique due to the presence of the 4-methylphenylmethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

919355-95-6

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

1,2,3-trimethoxy-5-[(4-methylphenyl)methyl]benzene

InChI

InChI=1S/C17H20O3/c1-12-5-7-13(8-6-12)9-14-10-15(18-2)17(20-4)16(11-14)19-3/h5-8,10-11H,9H2,1-4H3

InChI Key

VZQFHNJGHUPGJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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